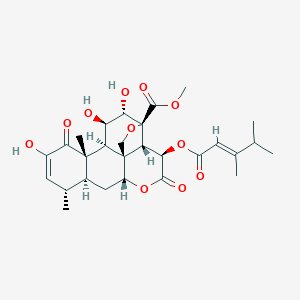

Bruceanol F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El almizcle es una clase de sustancias aromáticas que se utilizan comúnmente en perfumería. Originalmente derivadas de las secreciones glandulares del ciervo almizclero, los compuestos de almizcle ahora se sintetizan predominantemente debido a preocupaciones éticas y de sostenibilidad. Estos compuestos son conocidos por su aroma distintivo y duradero, que a menudo se describe como terroso, amaderado y dulce.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de compuestos de almizcle implica varias reacciones químicas. Un método común es la fragmentación de Eschenmoser-Tanabe, la metástasis enina y la reacción de Diels-Alder . Estas reacciones se utilizan para crear análogos de almizcle con diferentes sistemas de anillos macrocíclicos y sistemas de anillos anulados. Los materiales de partida son típicamente cetonas macrocíclicas, que se transforman en estructuras más complejas a través de estas reacciones.

Métodos de producción industrial

En entornos industriales, la producción de compuestos de almizcle a menudo implica síntesis química a gran escala. Por ejemplo, los compuestos de almizcle policíclicos como Galaxolide y Tonalide se producen en cantidades significativas para su uso en perfumes y otros productos de cuidado personal . Estos compuestos se sintetizan a través de una serie de reacciones químicas que garantizan un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Absence of Direct Data on Bruceanol F

None of the provided sources explicitly mention this compound. The closest analogs discussed include:

-

Bruceanol B : A cytotoxic quassinoid from Brucea antidysenterica with antitumor and antiviral properties .

-

Bruceanol G : Exhibits cytotoxicity against neoplastic cell lines (e.g., COLO-205 and KB).

-

Other quassinoids : Bruceanol H, Bruceantin, and Bruceoside derivatives .

No structural, synthetic, or reactivity data for this compound were found in the provided materials.

Key Limitations in the Search Results

-

Source Focus : The sources primarily emphasize Bruceanol B and Brucea javanica metabolites, with no references to this compound .

-

Naming Conventions : Quassinoids like this compound may follow nomenclature based on isolation order (e.g., Bruceanol A–H), but no structural or functional data were retrievable for "F" .

-

Synthesis Gaps : While methods for related compounds (e.g., acid-catalyzed rearrangements, photochemical reactions) are described , these do not extend to this compound.

Recommendations for Further Research

Given the absence of data:

-

Verify Nomenclature : Confirm the compound’s correct name or CAS registry number, as typographical errors may lead to misidentification.

-

Explore Structural Analogs : Study reactivity patterns of Bruceanol B or G (e.g., ester hydrolysis, oxidative modifications) to infer potential behaviors for this compound.

-

Review Broader Literature : Investigate specialized databases (e.g., SciFinder, Reaxys) or journals focusing on natural product chemistry for unpublished or proprietary studies.

Comparative Table of Bruceanol Compounds

General Reactivity of Quassinoids

While not specific to this compound, quassinoids typically undergo:

-

Ester Hydrolysis : Cleavage of acyloxy groups under acidic/basic conditions .

-

Oxidation : Generation of reactive oxygen species (ROS) contributing to cytotoxicity.

-

Glycosylation : Modifications enhancing solubility or targeting .

For example, Bruceanol B’s hexanoyloxy group is critical for its bioactivity and may participate in nucleophilic substitution reactions .

Aplicaciones Científicas De Investigación

Los compuestos de almizcle tienen numerosas aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de los compuestos de almizcle implica su interacción con receptores olfativos específicos en el sistema olfativo. Por ejemplo, el receptor olfativo OR5A2 detecta selectivamente diversas estructuras de compuestos de almizcle, contribuyendo a su perfil de aroma único . En aplicaciones medicinales, la muscona, un componente clave del almizcle, ha demostrado reducir la necrosis neuronal y proteger la barrera hematoencefálica en modelos de accidente cerebrovascular isquémico .

Comparación Con Compuestos Similares

Los compuestos de almizcle se pueden clasificar en cuatro clases estructurales distintas :

Almizcles macrocíclicos: Derivados de compuestos naturales y caracterizados por estructuras de anillos grandes.

Almizcles nitro: Los primeros almizcles sintéticos disponibles comercialmente, conocidos por su estabilidad y fuerte aroma.

Almizcles aromáticos policíclicos: Conocidos por su excepcional estabilidad y uso generalizado en la industria de las fragancias.

Almizcles alicíclicos: La última generación de compuestos de almizcle, descubierta a finales del siglo XX.

Cada clase de compuestos de almizcle tiene propiedades únicas que los hacen adecuados para diferentes aplicaciones. Por ejemplo, los almizcles aromáticos policíclicos son altamente estables y se utilizan ampliamente en detergentes y productos de cuidado personal, mientras que los almizcles macrocíclicos son apreciados por su gran parecido con los aromas naturales del almizcle .

Propiedades

Número CAS |

101910-72-9 |

|---|---|

Fórmula molecular |

C28H36O11 |

Peso molecular |

548.6 g/mol |

Nombre IUPAC |

methyl (1R,2S,3R,6R,8S,9S,13S,14S,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate |

InChI |

InChI=1S/C28H36O11/c1-11(2)12(3)8-17(30)39-19-21-27-10-37-28(21,25(35)36-6)23(33)18(31)20(27)26(5)14(9-16(27)38-24(19)34)13(4)7-15(29)22(26)32/h7-8,11,13-14,16,18-21,23,29,31,33H,9-10H2,1-6H3/b12-8+/t13-,14+,16-,18-,19-,20-,21-,23+,26+,27-,28+/m1/s1 |

Clave InChI |

PCKQDAAUYVCTJJ-XYGKKIDYSA-N |

SMILES |

CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |

SMILES isomérico |

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O |

SMILES canónico |

CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |

Sinónimos |

bruceanol F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.